Product packaging for 2-Chlorophenylacetate(Cat. No.:)

2-Chlorophenylacetate

Cat. No.: B12814480
M. Wt: 200.66 g/mol
InChI Key: BISUMUUSSVSALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Arylacetates and Related Compounds in Organic Synthesis

Arylacetates, which are esters of phenylacetic acids or acetic acid esters of phenols, are a significant class of compounds in organic synthesis due to their versatile reactivity. They serve as readily available precursors for a wide range of valuable molecules. rsc.org Contemporary research highlights their utility in sophisticated chemical transformations. For example, palladium-catalyzed direct carbonylation of benzyl (B1604629) alcohols provides a sustainable route to synthesize various alkyl arylacetates, avoiding the use of halogen additives. rsc.org

The reactivity of the α-methylene group in arylacetates allows for various functionalizations. A notable application is the direct aerobic α-hydroxylation of α-unsubstituted arylacetates to produce mandelates (α-hydroxy arylacetates), which are highly valued intermediates in the chemical and pharmaceutical industries. acs.org Furthermore, arylacetates are employed in C-C and C-N bond-forming reactions. In one instance, the copper-mediated oxidative decarbethoxylation of ethyl arylacetates enables the regioselective C-3 acylation of indoles, a key structural motif in many biologically active compounds. rsc.org Research has also demonstrated the use of arylacetates in sulfur-promoted oxidative coupling with o-phenylenediamines to create 3-arylquinoxalin-2-ones, another important heterocyclic scaffold. colab.ws Additionally, rhodium-catalyzed reactions of diazo(aryl)acetates with alkyl azides yield α-imino esters, which can be converted to α-keto esters—valuable intermediates in synthetic chemistry. organic-chemistry.org This breadth of reactivity underscores the foundational role of the arylacetate scaffold in modern organic synthesis.

Overview of 2-Chlorophenylacetate as a Key Chemical Intermediate

This compound and its closely related derivatives are important chemical intermediates, primarily utilized as building blocks in the synthesis of more complex, often biologically active, molecules. cymitquimica.com The term can refer to the acetic acid ester of 2-chlorophenol (B165306) or, more commonly in synthetic literature, to the esters of 2-chlorophenylacetic acid, such as methyl 2-(2-chlorophenyl)acetate and ethyl 2-(2-chlorophenyl)acetate. chembk.comechemi.com The parent acid, 2-chlorophenylacetic acid, is a crucial intermediate in the production of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics, as well as agrochemicals. nbinno.com The presence of the chlorine atom on the phenyl ring is significant, as it influences the molecule's reactivity and allows for selective chemical modifications. cymitquimica.comnbinno.com

Esters like methyl 2-(2-chlorophenyl)acetate and ethyl 2-(2-chlorophenyl)acetate are frequently used in pharmaceutical and fine chemical production. chembk.comechemi.com They serve as versatile reagents in various organic reactions, including esterification, amidation, and substitution, to produce a diverse array of specialty chemicals. nbinno.com For example, methyl (2-chlorophenyl)acetate is a key reactant in the palladium-catalyzed C(sp3)-H bond arylation for synthesizing substituted cyclobutarenes. orgsyn.org

Below is a table summarizing the properties of this compound and its related ester intermediates.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Physical Form
2-Chlorophenyl acetate (B1210297)4525-75-1C₈H₇ClO₂170.59Colorless to pale yellow liquid cymitquimica.com
Methyl 2-(2-chlorophenyl)acetate53088-58-3C₉H₉ClO₂184.62Liquid chembk.com
Ethyl 2-(2-chlorophenyl)acetate40061-54-9C₁₀H₁₁ClO₂198.65Data not available
2-Chlorophenylacetic acid2444-36-2C₈H₇ClO₂170.59White to light yellow powder nbinno.comchemicalbook.com

Scope of Contemporary Academic Research on this compound and its Derivatives

Current academic research continues to explore and expand the synthetic utility of this compound and its derivatives. A significant area of investigation involves their use in catalysis and the development of novel molecular frameworks.

One prominent study details the use of methyl (2-chlorophenyl)acetate in a palladium-catalyzed intramolecular C(sp³)–H bond arylation. orgsyn.org This reaction efficiently produces substituted cyclobutarenes, which are structural motifs that can be challenging to synthesize by other methods. The process involves the reaction of methyl (2-chlorophenyl)acetate with a strong base like lithium bis(trimethylsilyl)amide, followed by an alkylating agent, and then a palladium-catalyzed ring closure. orgsyn.org This methodology highlights the value of aryl chlorides, like the this compound derivatives, as cost-effective and widely available starting materials for complex synthesis. orgsyn.org

Research also focuses on the synthesis and application of further functionalized derivatives. Methyl α-bromo-2-chlorophenylacetate, for instance, is a key intermediate used in the synthesis of novel aryl piperidine (B6355638) or piperazine (B1678402) compounds, which are common scaffolds in medicinal chemistry. scbt.com Another derivative, methyl 2-chloro-2-(2-chlorophenyl)acetate, is utilized in the production of intermediates for the synthesis of the antiplatelet agent clopidogrel. The synthesis of these derivatives often involves methods such as photochemical bromination under acidic conditions or Lewis acid-catalyzed ester exchange, which are favored for their mild conditions and industrial scalability.

The precursor acid, 2-chlorophenylacetic acid, is also a subject of study, particularly regarding its physicochemical properties which are essential for optimizing industrial processes. acs.org Research into its solubility in various organic solvents helps in designing efficient purification and crystallization processes, which are critical for producing high-purity derivatives for pharmaceutical and chemical applications. acs.org

The table below summarizes key research applications for these compounds.

DerivativeReaction TypeKey Reagents/CatalystProduct Class/ApplicationReference
Methyl (2-chlorophenyl)acetateIntramolecular C(sp³)–H ArylationPd(OAc)₂, P(t-Bu)₃, K₂CO₃Substituted Cyclobutarenes orgsyn.org
Methyl 2-chloro-2-(2-chlorophenyl)acetateCondensation2-thienylethylamineIntermediate for Clopidogrel
Methyl α-bromo-2-chlorophenylacetateNucleophilic SubstitutionAryl piperidines/piperazinesNovel piperidine/piperazine compounds scbt.com
2-Chlorophenylacetic acidEsterificationMethanol, H₂SO₄ (cat.)Methyl (2-chlorophenyl)acetate synthesis orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO2 B12814480 2-Chlorophenylacetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

(2-chlorophenyl) acetate;ethane

InChI

InChI=1S/C8H7ClO2.C2H6/c1-6(10)11-8-5-3-2-4-7(8)9;1-2/h2-5H,1H3;1-2H3

InChI Key

BISUMUUSSVSALA-UHFFFAOYSA-N

Canonical SMILES

CC.CC(=O)OC1=CC=CC=C1Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Chlorophenylacetate

Direct Esterification Protocols for 2-Chlorophenylacetate Synthesis from 2-Chlorophenylacetic Acid

Direct esterification of 2-chlorophenylacetic acid is a common and straightforward method for the synthesis of this compound. This approach typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

The most prevalent method for the direct synthesis of this compound from 2-chlorophenylacetic acid is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst. Commonly used catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). colab.ws The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. researchgate.net

The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final ester product. colab.ws

Reactant 1Reactant 2CatalystProductReported Yield
α-Bromo-2-chlorophenylacetic acidMethanolSulfuric AcidMethyl α-bromo-2-chlorophenylacetate87.74% google.com

Multi-Step Synthesis Approaches for this compound and its Precursors

Multi-step syntheses allow for the preparation of this compound and its precursors from more readily available and simpler starting materials. These routes often involve the construction of the phenylacetic acid backbone followed by esterification.

One common route to 2-chlorophenylacetic acid, the immediate precursor to this compound, starts from 2-chlorobenzyl chloride. chemicalbook.com This synthesis involves the reaction of 2-chlorobenzyl chloride with a cyanide source to form 2-chlorophenylacetonitrile, which is then hydrolyzed to 2-chlorophenylacetic acid. The subsequent esterification of the acid yields this compound.

Another approach begins with 2-chlorotoluene. The synthesis of 2-chlorobenzaldehyde from 2-chlorotoluene can be achieved through chlorination followed by hydrolysis. libretexts.org The resulting 2-chlorobenzaldehyde can then be converted to 2-chlorophenylacetic acid through various oxidation methods. For instance, reaction with tribromomethane in the presence of a strong base can yield the corresponding α-bromo acid, which can be further processed. google.com Once 2-chlorophenylacetic acid is obtained, it can be esterified as described in section 2.1.1.

A detailed multi-step synthesis of 2-chlorophenylacetic acid from 2-chlorobenzyl chloride has been reported with a high yield. The process involves the carbonylation of 2-chlorobenzyl chloride in the presence of a cobalt catalyst and subsequent workup with hydrochloric acid to yield the final acid product. chemicalbook.com

Starting MaterialKey IntermediateFinal Product (Acid)Reported Yield of Acid
2-Chlorobenzyl chloride-2-Chlorophenylacetic acid93.7% chemicalbook.com

The hydrolysis of 2-chlorophenylacetonitrile (also known as 2-chlorobenzyl cyanide) is a well-established method for the production of 2-chlorophenylacetic acid. sigmaaldrich.com This hydrolysis can be carried out under acidic or basic conditions. Acid hydrolysis, often using aqueous sulfuric acid, is a common industrial method. libretexts.org

A more direct route from the nitrile to the ester is the Pinner reaction. This reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst, typically gaseous hydrogen chloride. The initial product is an imino ester salt, known as a Pinner salt. Subsequent hydrolysis of the Pinner salt yields the corresponding ester. wikipedia.orgbeilstein-journals.orgnih.gov This method allows for the direct conversion of 2-chlorophenylacetonitrile to this compound without isolating the intermediate carboxylic acid. The Pinner reaction is generally effective for a range of nitriles and alcohols. organic-chemistry.org

Starting MaterialReagentsProduct
2-ChlorophenylacetonitrileAlcohol (e.g., Methanol, Ethanol), HClThis compound

Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers

The enantiomers of this compound can exhibit different biological activities, making their separation or stereoselective synthesis of significant interest. Asymmetric synthesis aims to directly produce a single enantiomer, while chiral resolution involves the separation of a racemic mixture.

Enzymatic methods, particularly those employing lipases, are a powerful tool for the asymmetric synthesis of chiral esters. colab.wsnih.gov Lipases can catalyze the enantioselective esterification of a racemic acid or the enantioselective hydrolysis of a racemic ester. researchgate.netnih.gov For example, a lipase could selectively esterify one enantiomer of 2-chlorophenylacetic acid, leaving the other enantiomer unreacted, or selectively hydrolyze one enantiomer of racemic this compound.

Chiral resolution through the formation of diastereomeric salts is a classical and widely used method for separating enantiomers of chiral acids and bases. wikipedia.orgchemeurope.com This technique involves reacting a racemic mixture of a chiral acid, such as 2-chlorophenylacetic acid, with an enantiomerically pure chiral base, or a racemic base with a chiral acid like L-(+)-tartaric acid. libretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. nih.govresearchgate.net

The difference in solubility allows for the separation of the diastereomers by fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. nih.gov After separation, the desired enantiomer of the acid can be recovered from the diastereomeric salt by treatment with a strong acid to displace the chiral resolving agent.

L-(+)-Tartaric acid is a commonly employed resolving agent for racemic bases. libretexts.org For the resolution of a racemic acid like 2-chlorophenylacetic acid, a chiral amine would be used. The efficiency of the resolution depends on the choice of the resolving agent and the solvent system, which influences the solubility difference between the diastereomeric salts. nih.gov An example of this approach is the resolution of amlodipine, where d-tartaric acid was used to selectively precipitate one enantiomer as a diastereomeric salt with a high enantiomeric excess. nih.gov

Racemic CompoundChiral Resolving AgentKey Principle
2-Chlorophenylacetic acidChiral AmineFormation of diastereomeric salts with different solubilities
Racemic AmineL-(+)-Tartaric AcidFormation of diastereomeric salts with different solubilities

Enzymatic Bioresolution Strategies (e.g., Carboxylesterase-Catalyzed Transformations)

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Enzymatic bioresolution has emerged as a powerful and environmentally benign strategy for the separation of enantiomers from a racemic mixture. Carboxylesterases (CES), a class of hydrolytic enzymes, are particularly well-suited for this purpose due to their ability to selectively catalyze the hydrolysis of ester linkages in a stereospecific manner. nih.govmdpi.com This selectivity allows for the kinetic resolution of racemic esters, yielding one enantiomer as the unreacted ester and the other as the corresponding carboxylic acid, which can then be easily separated.

The catalytic mechanism of carboxylesterases involves a catalytic triad of serine, histidine, and a glutamate or aspartate residue within the active site. mdpi.com The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" formed by backbone amide groups. The histidine residue, acting as a general base, facilitates this nucleophilic attack. Subsequently, the intermediate collapses, releasing the alcohol and forming an acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid and regenerate the free enzyme. mdpi.com

In the context of this compound, a racemic mixture of its ester form can be subjected to enantioselective hydrolysis by a suitable carboxylesterase. The enzyme will preferentially hydrolyze one enantiomer at a much faster rate than the other. For instance, if the (R)-enantiomer is preferentially hydrolyzed, the reaction mixture will become enriched in (S)-2-chlorophenylacetate ester and the (R)-2-chlorophenylacetic acid. The efficiency of this resolution is determined by the enantioselectivity (E-value) of the enzyme, with higher E-values indicating a greater preference for one enantiomer over the other. Machine learning and directed evolution techniques are increasingly being employed to enhance the enantioselectivity of natural carboxylesterases for specific substrates. nih.gov

Beyond hydrolysis, carboxylesterases can also be utilized in enantioselective acyl transfer reactions. chemrxiv.org In this approach, a racemic alcohol can be resolved by selectively acylating one enantiomer with a suitable acyl donor, such as vinyl acetate (B1210297), in the presence of a carboxylesterase. This results in an enantioenriched ester and the unreacted alcohol enantiomer. While direct enzymatic resolution of this compound esters is a primary application, the versatility of carboxylesterases also allows for the synthesis of chiral precursors that can be subsequently converted to the desired enantiomer of 2-chlorophenylacetic acid or its derivatives. The choice of the specific carboxylesterase is crucial and often requires screening of various enzymes to find one with the desired activity and enantioselectivity for the target substrate.

Control of Stereochemical Impurities in Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules where different enantiomers can exhibit vastly different pharmacological effects. In the synthesis of chiral compounds like derivatives of this compound, the presence of undesired stereoisomers as impurities can significantly impact the efficacy and safety of the final product. Therefore, stringent control over the stereochemical outcome of synthetic reactions is essential.

Several strategies are employed to minimize or eliminate stereochemical impurities. Asymmetric synthesis, which aims to create a specific stereoisomer directly, is a preferred approach. nih.gov This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. For instance, in the synthesis of a chiral derivative of this compound, a key step might involve an asymmetric hydrogenation or an enantioselective alkylation reaction to establish the desired stereocenter with high fidelity.

The purity of the final product is often determined by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the different enantiomers. A high enantiomeric excess (ee) indicates a high proportion of the desired enantiomer and a low level of the undesired one. In industrial-scale synthesis, achieving high yields and high enantiomeric purity is a primary objective. For example, a patented method for synthesizing methyl alpha-bromo-2-chlorophenylacetate reports a product purity of over 99% as determined by HPLC, with a yield exceeding 90%. google.com This indicates a high degree of control over the reaction, minimizing the formation of impurities, including potential stereoisomers if the starting materials or reagents were chiral.

Even with highly stereoselective reactions, the formation of minor amounts of the undesired enantiomer is often unavoidable. In such cases, purification techniques are employed to remove these stereochemical impurities. Preparative chiral chromatography can be used to separate enantiomers on a larger scale. Crystallization-induced resolution is another technique where the desired enantiomer preferentially crystallizes from a solution, leaving the undesired enantiomer in the mother liquor. The choice of method for controlling stereochemical impurities depends on various factors, including the specific synthetic route, the properties of the target molecule, and the required level of purity for the intended application.

Catalytic Strategies in this compound Synthesis and Modification

Catalysis plays a pivotal role in the efficient and selective synthesis and modification of this compound and its derivatives. The use of catalysts can enhance reaction rates, improve yields, and control selectivity, including stereoselectivity. A variety of catalytic strategies, ranging from Lewis acid catalysis to enzyme-metal complex synergistic catalysis and solid acid catalysis, have been explored for reactions involving esters like this compound.

Lewis Acid Catalysis in Ester Exchange Reactions

Lewis acid catalysis is a cornerstone of organic synthesis, particularly in reactions involving carbonyl compounds such as esters. wikipedia.org In the context of this compound, Lewis acids can effectively catalyze ester exchange reactions, also known as transesterification. mdpi.com This process involves the reaction of an ester with an alcohol in the presence of a Lewis acid catalyst to produce a different ester and a different alcohol.

The mechanism of Lewis acid-catalyzed transesterification involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. rsc.orgresearchgate.net This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The subsequent tetrahedral intermediate then collapses, leading to the formation of the new ester and the release of the original alcohol.

A practical application of this methodology is found in the synthesis of methyl alpha-bromo-2-chlorophenylacetate. In a patented process, alpha-bromo-2-chlorophenylacetic acid undergoes an ester exchange reaction with methyl acetate, catalyzed by a Lewis acid such as magnesium perchlorate, titanium tetrachloride, or zinc chloride, to afford the desired methyl ester in high yield and purity. google.com This method is highlighted as being suitable for large-scale industrial production due to its short reaction time, low cost, and ease of operation. google.com

The choice of Lewis acid can influence the reaction rate and selectivity. Common Lewis acids used in esterification and transesterification reactions include metal halides (e.g., AlCl₃, TiCl₄, ZnCl₂) and metal triflates. wikipedia.orgnih.gov The efficiency of the catalyst is dependent on its ability to activate the ester carbonyl group towards nucleophilic attack.

Table 1: Lewis Acids in Ester Exchange Reactions

Lewis Acid Catalyst Reactants Product Key Features
Magnesium perchlorate, Titanium tetrachloride, or Zinc chloride alpha-Bromo-2-chlorophenylacetic acid and methyl acetate Methyl alpha-bromo-2-chlorophenylacetate Short reaction time, high yield (>90%), high purity (>99%) google.com
Various metal chlorides (e.g., SnCl₂, FeCl₃, ZnCl₂) Triglycerides and alcohol Fatty acid esters (Biodiesel) Effective for both transesterification and esterification nih.gov

Enzyme-Metal Complex Synergistic Catalysis for Asymmetric Transformations

The combination of enzymatic catalysis and transition metal catalysis in a synergistic fashion has emerged as a powerful strategy for asymmetric synthesis. nih.govmdpi.com This approach harnesses the high enantioselectivity of enzymes and the broad reaction scope of metal catalysts to achieve transformations that are challenging for either catalyst system alone. researchgate.net In the context of this compound, such synergistic catalysis could be employed for its asymmetric modification to produce chiral derivatives with high optical purity.

The concept of enzyme-metal complex synergistic catalysis involves the simultaneous activation of both the nucleophile and the electrophile by the enzyme and the metal complex, respectively. nih.gov For instance, a lipase could be used to generate a chiral nucleophile from a prochiral starting material, while a transition metal complex activates the electrophilic partner for a subsequent stereoselective reaction. The compatibility of the two catalytic systems is a critical challenge, as the optimal reaction conditions for the enzyme (often aqueous and mild) may differ significantly from those required for the metal catalyst (often organic solvents and higher temperatures). acs.org

While specific examples of enzyme-metal complex synergistic catalysis for the asymmetric transformation of this compound are not extensively documented, the principles can be extrapolated from related systems. For example, the combination of a lipase and a palladium catalyst has been used for the dynamic kinetic resolution of amines. acs.org Similarly, a chiral amine organocatalyst has been combined with a palladium catalyst for the enantioselective α-allylation of aryl acetic esters. nih.gov These examples demonstrate the potential of synergistic catalysis to create stereogenic centers with high enantioselectivity.

Solid Acid Catalysis (e.g., Glycerol-Based Sulfonic Acid Functionalized Carbon)

Solid acid catalysts have garnered significant attention as environmentally friendly and reusable alternatives to traditional homogeneous acid catalysts like sulfuric acid. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying product purification and reducing waste. In the synthesis of esters such as this compound, solid acids can effectively catalyze the esterification of the corresponding carboxylic acid with an alcohol.

A variety of materials have been explored as supports for solid acid catalysts, including silica, zirconia, and carbon. Carbon-based materials are particularly attractive due to their high surface area, thermal stability, and the ability to be functionalized with various acidic groups. Sulfonic acid-functionalized carbons, in particular, have shown high catalytic activity in esterification and transesterification reactions. conicet.gov.aracs.org

Glycerol, a byproduct of biodiesel production, can be utilized as a renewable feedstock for the synthesis of carbon-based catalysts. Through processes like hydrothermal carbonization followed by sulfonation, glycerol can be converted into a carbonaceous material bearing sulfonic acid groups (-SO₃H). These materials have demonstrated excellent catalytic performance in the esterification of glycerol with acetic acid to produce valuable fuel additives. researchgate.net The acidic sites on the catalyst surface protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol, following the general mechanism of acid-catalyzed esterification.

The catalytic activity of these solid acids is influenced by factors such as the density and strength of the acid sites, as well as the surface area and pore structure of the catalyst. Researchers have developed various methods to synthesize highly active and stable solid acid catalysts, including the functionalization of carbon materials with aryl diazonium salts to introduce sulfonic acid groups. conicet.gov.ar These catalysts have shown high conversion and selectivity in the etherification of glycerol, another acid-catalyzed reaction. conicet.gov.ar The principles and catalysts developed for glycerol valorization can be readily adapted for the synthesis of this compound via the esterification of 2-chlorophenylacetic acid.

Table 2: Solid Acid Catalysts in Esterification and Related Reactions

Catalyst Reaction Key Findings
Sulfonic acid-functionalized carbon Glycerol etherification with benzyl (B1604629) alcohol High conversion (up to 97%) and selectivity to mono- and diethers conicet.gov.ar
Sulfonic acid-functionalized SBA-15 silica Glycerol transesterification with methyl acetate High glycerol conversion (99.5%) and selectivity to di- and triacetylglycerols acs.org
Rod-like carbon-based sulfonic acid functionalized ionic liquids Glycerol esterification with acetic acid High glycerol conversion (>90%) researchgate.net

Ceric Ammonium Nitrate Catalysis in Acetylation Reactions

Ceric ammonium nitrate (CAN), (NH₄)₂Ce(NO₃)₆, is a versatile and powerful oxidizing agent that also functions as an efficient Lewis acid catalyst in a variety of organic transformations. researchgate.net Its utility stems from its ability to facilitate reactions under mild conditions, often with high yields and selectivities. While traditionally known for its role in oxidative C-C and C-heteroatom bond formation, CAN can also catalyze acetylation reactions.

The catalytic role of CAN in acetylation likely involves the coordination of the Ce(IV) ion to the carbonyl oxygen of the acetylating agent. This Lewis acidic interaction polarizes the carbonyl group, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 2-chlorophenol (B165306). The reaction proceeds through a tetrahedral intermediate, which then collapses to form the this compound product and a molecule of acetic acid (if acetic anhydride is the acetylating agent).

Although specific studies detailing the CAN-catalyzed acetylation of 2-chlorophenol to this compound are not prevalent in the readily available literature, the known catalytic activity of CAN in other acylation and related reactions suggests its potential applicability. For instance, CAN has been employed to catalyze the N-arylation of amines and the ring-opening of aziridines with various nucleophiles. researchgate.netrsc.org These examples underscore the ability of CAN to activate substrates towards nucleophilic attack, a key step in acetylation reactions. The mild reaction conditions and the relatively low cost and toxicity of cerium make CAN an attractive candidate for developing efficient and sustainable acetylation protocols.

Late-Stage Bromination Strategies for Alpha-Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science, enabling the modification of complex molecules at a late point in their synthesis to rapidly generate analogues or introduce new properties. For a compound such as this compound, late-stage alpha-functionalization, specifically bromination, introduces a reactive handle for further chemical diversification. The introduction of a bromine atom at the alpha-position (α-position) creates an electrophilic carbon center, facilitating subsequent nucleophilic substitution reactions to build molecular complexity.

While direct late-stage alpha-bromination of this compound is not extensively detailed in readily available literature, established methodologies for the alpha-bromination of esters and related carbonyl compounds can be applied in a late-stage context. These transformations are crucial for creating derivatives like methyl alpha-bromo-2-chlorophenylacetate, a known chemical intermediate.

One common approach involves the use of N-bromoamides, such as N-bromosuccinimide (NBS), often initiated by radical initiators or light. Visible-light-mediated methods offer a mild and selective approach for aliphatic C-H bromination, which could potentially be adapted for the alpha-position of this compound. Such reactions proceed through a radical pathway, where a hydrogen atom at the alpha-carbon is abstracted, followed by trapping of the resulting radical with a bromine source. The selectivity for the alpha-position is driven by the stability of the resulting radical, which is adjacent to the ester's carbonyl group.

Another strategy involves enolate chemistry. The ester is treated with a suitable base to generate an enolate, which then reacts with an electrophilic bromine source like molecular bromine (Br₂) or NBS. To achieve regioselectivity and avoid side reactions in a late-stage setting on a complex substrate, the choice of base and reaction conditions is critical. The development of two-phase bromination processes, which can generate α-bromocarboxylic acids that are then cyclized, showcases advanced methods that could be adapted for ester functionalization under mild conditions.

The table below summarizes potential reagents and conditions applicable for the late-stage alpha-bromination of a substrate like this compound, based on general methodologies for similar compounds.

Reagent SystemReaction TypeKey Features
N-Bromosuccinimide (NBS) / Light (hν)Radical HalogenationMild conditions, suitable for initiating C-H activation.
N-Bromosuccinimide (NBS) / Acid CatalystElectrophilic HalogenationInvolves enol or enolate intermediates.
Molecular Bromine (Br₂) / BaseElectrophilic HalogenationReaction proceeds via enolate formation.
Dimethyl Sulfoxide (B87167) (DMSO) / Hydrogen Bromide (HBr)Oxidative HalogenationAn efficient system for the halogenation of aromatic compounds and alkenes that could be explored for activated C-H bonds.

Electrocarboxylation Techniques in Synthesis

Electrocarboxylation represents a sustainable and efficient method for the synthesis of carboxylic acids by utilizing carbon dioxide (CO₂), an abundant and non-toxic C1 building block. This electrochemical approach activates thermodynamically stable CO₂ under mild conditions, making it an attractive strategy for producing valuable chemical compounds. While the direct synthesis of this compound via this method is not the typical application, electrocarboxylation is highly relevant for the synthesis of its precursor, 2-chlorophenylacetic acid, from related benzyl halides.

The general mechanism of electrocarboxylation of an organic halide involves the electrochemical reduction of the substrate at the cathode to form a carbanion intermediate. This highly reactive carbanion then acts as a nucleophile, attacking a molecule of CO₂ to form a carboxylate salt. Subsequent acidification of the salt yields the final carboxylic acid. The process is often carried out in an undivided electrochemical cell using a sacrificial anode, such as magnesium or aluminum, which simplifies the setup and minimizes energy consumption.

A pertinent example is the electrocarboxylation of α,α-dichloroarylmethane derivatives to produce α-chloroarylacetic acids. In a procedure analogous to what would be required for synthesizing 2-chlorophenylacetic acid, the corresponding α,α-dichlorotoluene derivative (1-chloro-2-(dichloromethyl)benzene) would be subjected to electrolysis in a suitable solvent like dimethylformamide (DMF) or dimethylacetamide (DMA), saturated with CO₂.

The key components and conditions for a typical electrocarboxylation reaction are outlined in the table below.

ComponentFunction / TypeExample
Substrate Precursor to be carboxylated1-chloro-2-(dichloromethyl)benzene
Cathode Site of reductionStainless Steel, Platinum
Anode Site of oxidation (often sacrificial)Aluminum, Magnesium
Solvent Medium for the reactionDimethylacetamide (DMA)
Supporting Electrolyte Ensures conductivityTetrabutylammonium bromide (n-Bu₄NBr)
Carbon Source Reagent for carboxylationCarbon Dioxide (CO₂)

Research has demonstrated that the electrocarboxylation of α,α-dichloroarylmethanes can proceed with high selectivity, yielding the desired α-chloroarylacetic acid over non-chlorinated or dicarboxylic acid byproducts. The reaction is typically carried out at room temperature with a constant current until a specific amount of charge has passed through the cell. Once the 2-chlorophenylacetic acid is synthesized via this electrochemical method, it can be readily converted to the this compound ester through standard esterification procedures, such as the Fischer esterification with the corresponding alcohol under acidic conditions. This two-step sequence highlights how electrocarboxylation serves as a key technology for accessing the core acid structure from which this compound is derived.

Derivatization and Design of 2 Chlorophenylacetate Analogues

Synthesis of Substituted 2-Chlorophenylacetate Derivatives

The structural framework of this compound allows for various modifications to tailor its properties for specific applications. Key derivatives include amino-substituted analogues, alpha-bromo derivatives, and novel heterocyclic compounds.

Amino-Substituted 2-Chlorophenylacetates

The introduction of amino groups to the this compound structure is a key strategy in the development of new compounds. A series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives have been synthesized by reacting 2-bromo-N-(p-Chlorophenyl) acetamide with various amines at room temperature. irejournals.com The structures of these synthesized derivatives were confirmed using 1H NMR, 13C NMR, and mass spectral analysis. irejournals.com

Another approach involves the synthesis of 2-amino-substituted benzothiazoles. grafiati.comscholarsresearchlibrary.commdpi.com These compounds have garnered significant interest due to their wide range of biological and pharmacological activities, including potential as central muscle relaxants, anti-tumor agents, and antimicrobials. scholarsresearchlibrary.com Various synthetic methods have been developed, often involving the condensation of arylthioureas with bromine in chloroform (B151607) or the oxidative ring closure of an arylthiourea. scholarsresearchlibrary.com

The synthesis of substituted amino[2.2]paracyclophanes has also been explored, with one method involving the direct amination of bromo[2.2]paracyclophanes using sodium azide. rsc.org This technique allows for the creation of simple mono- and disubstituted derivatives. rsc.org

Alpha-Bromo-2-Chlorophenylacetate Derivatives

Alpha-Bromo-2-chlorophenylacetic acid and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including the antiplatelet drug clopidogrel. patsnap.comgoogle.com The bromination of 2-chlorophenylacetic acid is a key step in producing these intermediates. patsnap.com One patented method describes a process for preparing α-bromo-phenylacetic acids by reacting an aldehyde with CHBr3 and KOH in a mixture of an inert solvent and water. google.com This process is particularly effective for preparing compounds where the aromatic nucleus is substituted with halogens, with yields often exceeding 70%. google.com

Methyl α-bromo-2-chlorophenylacetate is a specific and important derivative used in the synthesis of clopidogrel. google.com Its reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) is a critical step in the production of this medicament. google.com The high purity and stability of Alpha-Bromo-2-chlorophenylacetic acid make it an indispensable building block for complex organic synthesis. nbinno.com

Beyond pharmaceuticals, these derivatives also find applications in agricultural chemistry as components in the formulation of herbicides and pesticides. chemimpex.com They are also utilized in biochemical research for studies related to enzyme inhibition and receptor binding. chemimpex.com

Novel Heterocyclic Derivatives (e.g., Piperazinone-, Triazole-, and Oxadiazole-Based Analogues)

The versatility of this compound extends to the synthesis of novel heterocyclic compounds. For instance, new derivatives of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole have been synthesized as potential agonists for benzodiazepine (B76468) receptors. nih.gov The synthesis of these compounds involves several steps, starting with the nucleophilic aromatic substitution reaction of 2-chlorobenzoic acid and 2-chlorophenol (B165306). nih.gov

The synthesis of other heterocyclic systems, such as pyridazin-3,6-dione, phthalazin-3,8-dione, and pyrazole (B372694) derivatives, has been achieved through multi-step reactions starting from an azo dye. mdpi.com These reactions involve the formation of an ester and a hydrazide, which are then cyclized with various reagents to produce the final heterocyclic compounds. mdpi.com

Furthermore, a "click" chemistry approach has been utilized to construct 1,2-azolyltriazole quinine (B1679958) derivatives. mdpi.com This method involves the reaction of O-propargylquinine with azidomethyl-1,2-azoles. mdpi.com Additionally, quinine-piperidine and quinine-anabasine conjugates have been synthesized using a chloroacetate (B1199739) linker. mdpi.com

Design Principles for Structure-Reactivity and Structure-Activity Relationship Studies

The design of novel this compound analogues is guided by the principles of structure-activity relationships (SAR). SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity, which is crucial for the development of new drugs and other bioactive compounds. mdpi.comnih.gov

A key aspect of SAR is understanding how modifications to a molecule's structure affect its interactions with biological targets. For example, in the context of 2-phenylaminophenylacetic acid derivatives, which share a similar scaffold, structural changes have been shown to have a pronounced effect on liver cytotoxicity. nih.govresearchgate.net Studies have shown that the lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for the activity of these compounds. researchgate.net

The design process often involves synthesizing a series of analogues with systematic variations in their structure. These variations can include changing the size, shape, and electronic properties of substituents. drugdesign.org For instance, the introduction of a chlorine atom can increase binding affinity by establishing additional van der Waals interactions with a protein. drugdesign.org The goal is to identify the key structural features responsible for the desired activity and to optimize these features to create more potent and selective compounds. mdpi.com

Preparation of Metal Complexes Incorporating this compound Ligands

The carboxylate group of this compound and its derivatives can act as a ligand, coordinating to metal ions to form metal complexes. These complexes can exhibit interesting structural and electronic properties with potential applications in catalysis and materials science.

Synthesis and Characterization of Nickel(II) Ethylenediamine (B42938) Complexes

Nickel(II) complexes with ethylenediamine (en) are a well-studied class of coordination compounds. The synthesis of these complexes often involves the reaction of a nickel(II) salt with ethylenediamine in an aqueous solution. For example, tris(ethylenediamine)nickel(II) dichromate, [Ni(en)3][Cr2O7], has been synthesized by reacting tris(ethylenediamine)nickel(II) dichloride dihydrate with potassium dichromate. researchgate.net

Another approach involves a solvent-free synthesis where ethylenediamine is added directly to a nickel(II) salt, leading to the formation of complexes such as Ni(C2H8N2)22 and Ni(C2H8N2)32. mdpi.com The composition of the resulting complex is determined by the ratio of ethylenediamine to the nickel salt. mdpi.com

The characterization of these complexes typically involves techniques such as infrared spectroscopy, powder X-ray diffraction, and magnetic susceptibility measurements. mdpi.comlasalle.eduresearchgate.net These methods provide information about the structure, bonding, and magnetic properties of the complexes. For instance, the magnetic moment of a nickel(II) complex can indicate the number of unpaired electrons and thus the geometry of the coordination environment. lasalle.edu

Synthesis and Characterization of Copper(II) Carboxylate Complexes

The synthesis of novel heteroleptic Copper(II) carboxylates derived from 2-chlorophenylacetic acid has been accomplished, yielding complexes with distinct structural and spectroscopic characteristics. nih.gov Six such complexes have been prepared by reacting 2-chlorophenylacetic acid with substituted pyridine (B92270) ligands, namely 2-cyanopyridine (B140075) and 2-chlorocyanopyridine. nih.gov These complexes are generally soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. nih.gov

Vibrational spectroscopy (FT-IR) has been employed to elucidate the coordination modes of the carboxylate moieties. The characteristic broad bands corresponding to the –OH group of the carboxylic acid (around 3400–3000 cm⁻¹) are absent in the spectra of the synthesized Cu(II) complexes, which indicates the deprotonation of the 2-chlorophenylacetic acid upon coordination to the copper center. nih.gov

Single-crystal X-ray diffraction studies on selected complexes have revealed a dinuclear paddlewheel structure. nih.gov In this arrangement, two copper(II) centers are bridged by four carboxylate ligands. The geometry around each copper(II) ion is described as a distorted square pyramidal, with the substituted pyridine moieties occupying the axial positions. nih.gov

In a related study, a mononuclear copper(II) complex with 2-chlorophenylacetic acid and 2,2′-bipyridine has been synthesized and characterized. nih.gov X-ray crystallography of this complex, with the formula [Cu(2-ClC₆H₄CH₂COO)(Bipy)₂]·(2-ClC₆H₄CH₂COO)·3H₂O, revealed a distorted five-coordinated geometry around the copper atom. nih.gov Two molecules of 2,2′-bipyridine bind to the copper atom in the equatorial plane, while one molecule of this compound binds at an axial position. nih.gov A second molecule of this compound is present as a counter-ion within the crystal lattice, along with water molecules. nih.gov

The electronic properties of these complexes have been investigated using UV-Visible absorption spectroscopy and electrochemical studies. The electrochemical analysis of the heteroleptic Cu(II) carboxylates with substituted pyridines shows irreversible metal-centered oxidation-reduction peaks, confirming their electroactive nature. nih.gov

Table 1: Crystallographic Data for a Copper(II) this compound Complex

Parameter[Cu(2-ClC₆H₄CH₂COO)(Bipy)₂]·(2-ClC₆H₄CH₂COO)·3H₂O
Empirical FormulaC₄₄H₃₉Cl₂CuN₄O₇
Formula Weight893.25
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.1343(11)
b (Å)12.0124(12)
c (Å)16.5921(17)
α (°)89.991(8)
β (°)89.991(8)
γ (°)67.245(8)
Volume (ų)2049.0(4)
Z2
Density (calculated) (g/cm³)1.448
Crystal Size (mm³)0.28 x 0.26 x 0.24
Final R indices [I>2σ(I)]R₁ = 0.0596, wR₂ = 0.1450
R indices (all data)R₁ = 0.0901, wR₂ = 0.1610

Data sourced from a study on supramolecular heteroleptic copper(II) carboxylates. nih.gov

Investigation of Zinc(II) Complexes

Information regarding the synthesis, characterization, and investigation of Zinc(II) complexes specifically with this compound could not be located in the performed search of available literature. While there is extensive research on Zinc(II) carboxylate complexes with various other ligands, including substituted phenylacetates, specific studies focusing on the 2-chloro substituted analogue were not found. bu.edu.egmdpi.comnih.govnih.govcore.ac.uk General methodologies for the synthesis of Zinc(II) carboxylate complexes often involve the reaction of a zinc(II) salt, such as zinc chloride or zinc acetate (B1210297), with the corresponding carboxylic acid or its sodium salt in a suitable solvent. bu.edu.egnih.govnih.gov Characterization techniques typically include FT-IR and NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine the coordination environment of the zinc(II) ion. bu.edu.egcore.ac.uk

Spectroscopic Characterization and Computational Modelling of 2 Chlorophenylacetate and Its Complexes

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization

A variety of spectroscopic methods are employed to comprehensively analyze the chemical structure and bonding of 2-Chlorophenylacetate.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of a related compound, 2-chlorophenylisothiocyanate, was recorded in the liquid phase in the region of 4000-400 cm⁻¹ researchgate.net. The interpretation of the spectra is often aided by normal coordinate analysis and density functional theory (DFT) calculations researchgate.net.

Key vibrational assignments for related structures include:

C-H Stretching: In a study of 2-chlorophenylisothiocyanate, FT-IR bands observed at 3036 cm⁻¹ and 3016 cm⁻¹ were assigned to C-H stretching vibrations niscpr.res.in.

C-H In-plane Bending: These vibrations are typically found in the 1400-1200 cm⁻¹ region and are useful for characterization. In the same study, FT-IR bands at 1435 cm⁻¹ and 1133 cm⁻¹ were assigned as C-H in-plane-bending vibrations niscpr.res.in.

C-Cl Vibrations: The C-Cl in-plane bending mode was identified at 325 cm⁻¹ in the IR spectrum niscpr.res.in.

Functional Group Vibrations: The complexity of infrared spectra, particularly in the 1450 to 600 cm⁻¹ "fingerprint region," allows for unique identification of molecules msu.edu. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region and is typically where stretching vibrations of diatomic units are observed msu.edu.

Table 1: FT-IR Vibrational Frequencies for Related 2-Chlorophenyl Compounds
Vibrational ModeObserved Frequency (cm⁻¹)Reference Compound
C-H Stretching3036, 30162-chlorophenylisothiocyanate niscpr.res.in
C-H In-plane Bending1435, 11332-chlorophenylisothiocyanate niscpr.res.in
C-Cl In-plane Bending3252-chlorophenylisothiocyanate niscpr.res.in

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, the ¹H NMR spectrum of 2-chlorophenylacetic acid has been documented chemicalbook.com.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in a molecule and their electronic environments. The ¹³C NMR spectrum for 2-chlorophenylacetic acid is also available for structural analysis chemicalbook.com.

2D NMR Techniques: Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, further confirming the molecular structure core.ac.uknih.gov. These techniques are particularly useful for elucidating the structures of complex molecules researchgate.net.

Table 2: NMR Data for Related Compounds
CompoundSpectroscopy TypeAvailability
2-Chlorophenylacetic acid¹H NMR, ¹³C NMRAvailable chemicalbook.com
Methyl alpha-bromo-2-chlorophenylacetate¹H NMRAvailable chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) tanta.edu.eg.

For organic molecules, absorption is often restricted to functional groups known as chromophores, which contain valence electrons with low excitation energy tanta.edu.egshu.ac.uk. The types of electronic transitions include:

π → π* transitions: These occur in molecules with π bonds, such as aromatic rings, and are generally strong uzh.ch.

n → π* transitions: These involve the promotion of an electron from a non-bonding molecular orbital to a π anti-bonding molecular orbital. They require less energy than π → π* transitions uzh.ch.

n → σ* transitions: These are found in saturated compounds with heteroatoms containing lone pairs uzh.ch.

The UV-Vis spectrum of a molecule can be influenced by the solvent polarity, which can cause shifts in the absorption peaks (blue or red shifts) shu.ac.uk.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.

In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z) libretexts.org. The fragmentation pattern is often predictable and provides a "fingerprint" for the molecule. For instance, in the analysis of chlorophenols, the fragmentation often involves the loss of HCl nih.gov.

Different ionization techniques can be employed, such as Electron Ionization (EI) and Electrospray Ionization (ESI) mdpi.com. Atmospheric Pressure Chemical Ionization (APCI) is another technique that is particularly useful for the analysis of low molecular weight, thermally labile analytes, often producing intact molecular species bris.ac.uk.

Table 3: Common Fragmentation Patterns in Mass Spectrometry
Functional GroupCharacteristic Fragmentation
Carboxylic AcidsLoss of OH (M-17) and COOH (M-45) libretexts.org
EstersCleavage of bonds next to the C=O group
Aromatic CompoundsStrong molecular ion peaks due to stable structure libretexts.org

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FT-IR spectroscopy. The Raman spectrum of 2-chlorophenylisothiocyanate has been recorded in the region of 3500-100 cm⁻¹ researchgate.net. The interpretation of Raman spectra is also often supported by DFT calculations to aid in the assignment of vibrational modes nih.gov.

Key vibrational assignments for related structures from Raman spectroscopy include:

C-H Stretching: In 2-chlorophenylisothiocyanate, Raman bands at 3088 cm⁻¹ and 2990 cm⁻¹ were assigned to C-H stretching vibrations niscpr.res.in.

C-H In-plane Bending: The corresponding Raman bands were observed at 1312 cm⁻¹ and 1120 cm⁻¹ niscpr.res.in.

C-Cl Out-of-plane Deformation: This vibration was identified at 162 cm⁻¹ in the FT-Raman spectrum niscpr.res.in.

The process involves growing a high-quality single crystal of the compound, which can sometimes be a challenging step nih.govlibretexts.org. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the electron density distribution, from which the atomic positions can be deduced libretexts.orgwpmucdn.com. The quality of the crystal directly impacts the accuracy of the resulting structural data nih.gov.

Computational Chemistry and Molecular Modelling Studies of this compound and Its Complexes

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties and behavior of this compound and its complexes at an atomic and electronic level. These theoretical approaches provide insights that complement experimental data, aiding in the understanding of molecular structure, intermolecular interactions, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. northwestern.eduresearchgate.net By calculating the electron density, DFT can accurately predict various molecular properties. For this compound and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.comnih.gov For instance, in related anilinium derivatives, the HOMO-LUMO gap has been calculated to be around 4.104 eV, indicating significant stability. mdpi.com Natural Bond Orbital (NBO) analysis, another component of DFT studies, reveals details about charge transfer and delocalization of electrons within the molecule, which can influence its nonlinear optical properties. mdpi.com

Table 1: Theoretical Electronic Properties Calculated by DFT
ParameterDescriptionSignificance for this compound
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).Correlates with chemical reactivity and stability. A larger gap implies higher stability. mdpi.com
Dipole Moment (μ)A measure of the polarity of the molecule.Influences intermolecular interactions and solubility.
Polarizability (α)The ability of the electron cloud to be distorted by an electric field.Relates to the molecule's response to external fields and non-linear optical properties.

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net This technique maps the electron distribution of a molecule in a crystal to define a surface, allowing for the detailed study of close contacts between neighboring molecules. mdpi.com For compounds containing chlorophenyl moieties, Hirshfeld analysis reveals the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. nih.gov

Complementing the Hirshfeld analysis, intermolecular interaction energies can be calculated using computational models to quantify the strength of these non-covalent forces. rsc.orgrsc.org These calculations help to understand the stability of the crystal structure by breaking down the total interaction energy into components like electrostatic, dispersion, and repulsion energies.

Table 2: Common Intermolecular Contacts in Chlorophenyl Compounds Identified by Hirshfeld Surface Analysis
Interaction TypeTypical Contribution to Hirshfeld SurfaceDescription
H⋯H~40-50%Van der Waals interactions between hydrogen atoms, typically the most frequent contact. mdpi.comnih.gov
C⋯H/H⋯C~20-25%Represents C-H⋯π interactions and other van der Waals contacts. nih.govnih.gov
O⋯H/H⋯O~8-14%Corresponds to hydrogen bonds (e.g., N-H⋯O or C-H⋯O) and other close contacts. nih.govnih.gov
Cl⋯H/H⋯Cl~11%Weak hydrogen bonds or van der Waals interactions involving the chlorine atom. nih.gov

Molecular Dynamics (MD) Simulations for Substrate Binding and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and binding interactions of a molecule like this compound, particularly in complex with biological macromolecules such as enzymes. nih.goviucc.ac.il

In the context of substrate binding, MD simulations can elucidate the pathway a substrate takes to enter an enzyme's active site and the specific interactions that stabilize the enzyme-substrate complex. mdpi.comnih.gov These simulations can track changes in protein conformation upon substrate binding and identify key residues involved in the interaction. plos.org The stability of the complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

MD simulations are also crucial for conformational analysis, exploring the different spatial arrangements a molecule can adopt. nih.gov For a flexible molecule like this compound, simulations can reveal the preferred conformations in different environments (e.g., in solution or a protein binding pocket) and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its biological activity and reactivity. nih.gov

Theoretical Prediction of Reactivity and Selectivity

Computational methods, particularly DFT, are instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound. rsc.org Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), can provide a quantitative measure of a molecule's reactivity. chemrxiv.org Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) help to understand the molecule's tendency to donate or accept electrons in a reaction. chemrxiv.orgmdpi.com

Furthermore, computational models can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. This allows for the theoretical prediction of reaction mechanisms and the selectivity for forming certain products over others. rsc.org For example, in predicting the products of halogenation reactions, computational analysis can account for both the statistical probability of reaction at different sites and the inherent reactivity of those sites. youtube.com By calculating the energies of possible intermediates and transition states, chemists can predict the major and minor products of a reaction involving this compound, guiding synthetic efforts. youtube.com

Environmental Fate and Biodegradation Research of 2 Chlorophenylacetate

Aerobic Biodegradation Pathways of Chlorophenylacetates

The aerobic breakdown of chlorophenylacetates by microorganisms is a crucial process in detoxifying contaminated environments. The degradation of 2-Chlorophenylacetate is believed to proceed initially through the cleavage of the acetate (B1210297) side chain to form 2-chlorophenol (B165306). This intermediate is then typically hydroxylated to produce 3-chlorocatechol (B1204754). The aromatic ring of 3-chlorocatechol is then opened through one of two primary routes: a modified ortho-cleavage pathway or a meta-cleavage pathway.

Modified Ortho-Cleavage Pathways

In the modified ortho-cleavage pathway, the aromatic ring of 3-chlorocatechol is cleaved between the two hydroxyl groups (intradiol cleavage) by the enzyme chlorocatechol 1,2-dioxygenase. nih.govcore.ac.uk This reaction yields 2-chloro-cis,cis-muconate (B1241311). nih.gov Subsequent enzymatic steps involve the conversion of this intermediate to compounds that can enter central metabolic cycles.

A notable example of a modified ortho-cleavage pathway for 3-chlorocatechol has been characterized in the bacterium Rhodococcus opacus 1CP. nih.govnih.gov In this strain, 2-chloro-cis,cis-muconate is transformed by a chloromuconate cycloisomerase to 5-chloromuconolactone (B1176566). nih.gov This is then converted to cis-dienelactone (B1242186) by a 5-chloromuconolactone dehalogenase, effectively removing the chlorine atom. nih.gov The resulting cis-dienelactone is further hydrolyzed to maleylacetate, which can then be funneled into the tricarboxylic acid (TCA) cycle. nih.gov

Meta-Cleavage Pathways

Alternatively, the biodegradation of 3-chlorocatechol can proceed via a meta-cleavage pathway, where the ring is cleaved adjacent to one of the hydroxyl groups (extradiol cleavage). frontiersin.orgresearchgate.net This reaction is catalyzed by catechol 2,3-dioxygenase. In some cases, the meta-cleavage of 3-chlorocatechol can lead to the formation of reactive acyl halides, which can be toxic to the microbial cells and may lead to the inactivation of the catechol 2,3-dioxygenase enzyme. frontiersin.org This can sometimes result in incomplete degradation and the accumulation of polymeric substances. frontiersin.org

However, productive meta-cleavage pathways for 3-chlorocatechol have also been observed. For instance, in Pseudomonas putida GJ31, a specialized catechol 2,3-dioxygenase can efficiently cleave 3-chlorocatechol, leading to simultaneous ring opening and dehalogenation. rug.nl

Hydroxylation and Carboxylation Processes in Degradation

Hydroxylation is a critical initial step in the aerobic degradation of many aromatic compounds, including the intermediates of this compound breakdown. nih.gov As mentioned, the conversion of 2-chlorophenol (derived from this compound) to 3-chlorocatechol is a key hydroxylation event, typically catalyzed by a monooxygenase. researchgate.net This step is essential as it prepares the aromatic ring for subsequent cleavage by dioxygenase enzymes.

While direct carboxylation of the aromatic ring of this compound as an initial aerobic degradation step is not well-documented, carboxylation reactions can be involved in the downstream metabolism of intermediates. However, the primary role of oxygenases in introducing hydroxyl groups is the more established mechanism for activating the aromatic ring for cleavage in aerobic pathways.

Microbial Degradation Mechanisms and Enzymology

The microbial degradation of this compound is dependent on a suite of specialized enzymes that work in a coordinated fashion to dismantle the compound. Key among these are dehalogenases and oxygenases.

Characterization of Dehalogenase Enzymes (e.g., Chlorophenol Dehalogenase)

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical step in the detoxification of halogenated organic compounds. mdpi.com In the context of this compound degradation, dehalogenation can occur at different stages of the pathway.

While direct dehalogenation of this compound itself is one possibility, it is more common for dehalogenation to occur after the aromatic ring has been modified or cleaved. For example, in the modified ortho-cleavage pathway observed in Rhodococcus opacus 1CP, a 5-chloromuconolactone dehalogenase is responsible for removing the chlorine atom from an intermediate of the pathway. nih.gov Reductive dehalogenases have also been characterized, which replace a halogen with a hydrogen atom, although these are more commonly associated with anaerobic degradation. nih.gov

The table below summarizes different types of dehalogenation reactions.

Dehalogenation TypeMechanismExample Enzyme/Reaction
Oxygenolytic Incorporation of oxygen atom(s) leading to halogen removal.4-Chlorophenylacetate 3,4-dioxygenase removes chlorine from 4-chlorophenylacetate. researchgate.netresearchgate.net
Hydrolytic Replacement of a halogen with a hydroxyl group from water. semanticscholar.org4-Chlorobenzoyl-CoA dehalogenase converts 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA. semanticscholar.org
Reductive Replacement of a halogen with a hydrogen atom. nih.govReductive dehalogenation of chlorophenols in anaerobic bacteria. nih.gov

Investigation of Oxygenases (e.g., Monooxygenase, Dioxygenase) in Biodegradation

Oxygenases play a pivotal role in the aerobic degradation of aromatic compounds by catalyzing the incorporation of oxygen atoms from O2 into the substrate. cam.ac.uk This increases the reactivity of the compound and facilitates ring cleavage. There are two main types of oxygenases involved: monooxygenases and dioxygenases.

Monooxygenases incorporate one atom of oxygen into the substrate. In the degradation of this compound, a monooxygenase is typically responsible for the hydroxylation of 2-chlorophenol to 3-chlorocatechol. researchgate.net Flavin-dependent monooxygenases are a common class of enzymes that carry out such reactions. nih.gov

Dioxygenases incorporate both atoms of molecular oxygen into the substrate. nih.gov They are crucial for the ring-cleavage step in aromatic degradation pathways.

Intradiol Dioxygenases (e.g., Chlorocatechol 1,2-dioxygenase): These enzymes, containing a non-heme Fe(III) cofactor, cleave the aromatic ring of catechols between the two hydroxyl groups (ortho-cleavage). wikipedia.org They are key enzymes in the modified ortho-cleavage pathway for 3-chlorocatechol. The substrate specificity of these enzymes can vary, with some showing higher activity towards chlorinated catechols.

Extradiol Dioxygenases (e.g., Catechol 2,3-dioxygenase): These enzymes, typically containing non-heme Fe(II), cleave the aromatic ring adjacent to one of the hydroxyl groups (meta-cleavage). nih.gov They are central to the meta-cleavage pathway. While often susceptible to inactivation by 3-chlorocatechol, some specialized catechol 2,3-dioxygenases can productively metabolize this intermediate. rug.nl

The kinetic properties of these enzymes are crucial for understanding the efficiency of biodegradation. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate. teachmephysiology.com

Below is a table summarizing the key oxygenases in this compound degradation.

Enzyme TypeFunctionKey Enzyme ExamplePathway
Monooxygenase Hydroxylation of 2-chlorophenolPhenol (B47542) hydroxylaseBoth ortho- and meta-cleavage
Intradiol Dioxygenase Ring cleavage of 3-chlorocatecholChlorocatechol 1,2-dioxygenaseModified ortho-cleavage
Extradiol Dioxygenase Ring cleavage of 3-chlorocatecholCatechol 2,3-dioxygenaseMeta-cleavage

Analysis of Microbial Metabolism and Catabolic Gene Expression during Degradation

The microbial degradation of these compounds is typically initiated by the cleavage of the ether bond, a step often catalyzed by dioxygenase enzymes. nih.gov In the case of 2,4-D, the tfdA gene, which codes for a 2,4-dicholorophenoxyacetate/α-ketoglutarate dioxygenase, is well-characterized and plays a crucial role in the initial breakdown of the molecule. nih.govicm.edu.pl This is followed by a series of enzymatic reactions involving hydroxylation, ring cleavage, and further metabolism into central cellular pathways like the tricarboxylic acid (TCA) cycle. nih.govicm.edu.pl

Several key gene clusters are known to be involved in the degradation of chlorinated phenoxyacetic acids. The tfd genes, found in bacteria like Cupriavidus necator JMP134, are among the most studied. nih.gov These genes, often located on plasmids, encode the enzymes necessary for the complete mineralization of 2,4-D. nih.gov Another family of genes, the cad genes, has been identified in bacteria such as Bradyrhizobium sp., indicating a diversity of genetic pathways for the degradation of these compounds. nih.gov

The expression of these catabolic genes is often inducible, meaning they are synthesized in the presence of the target compound or its metabolites. For instance, in the degradation of 2,4,5-trichlorophenoxyacetic acid, the enzymes responsible for converting it to 2,4,5-trichlorophenol (B144370) appear to be constitutively expressed, while the subsequent enzymes that degrade the chlorophenol are induced by its presence. researchgate.net This regulatory mechanism ensures that the microorganisms efficiently utilize the contaminant as a carbon and energy source only when it is available.

Given the structural similarity, it is highly probable that the microbial degradation of this compound follows a similar pathway, involving an initial cleavage of the acetate side chain to form 2-chlorophenol, followed by hydroxylation to a chlorocatechol, and subsequent ring cleavage. The expression of specific dioxygenases and hydroxylases, encoded by genes analogous to the tfd or cad gene families, would be critical for this process. However, without direct experimental evidence, the specific genes and regulatory networks involved in this compound degradation remain to be identified.

Table 1: Key Genes and Enzymes in the Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) (Model for this compound)

GeneEnzymeFunction in 2,4-D Degradation
tfdA2,4-D DioxygenaseCleavage of the acetate side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP)
tfdB2,4-DCP HydroxylaseHydroxylation of 2,4-DCP to 3,5-dichlorocatechol
tfdCChlorocatechol 1,2-DioxygenaseOrtho-cleavage of the aromatic ring
tfdDChloromuconate CycloisomeraseConversion of the ring cleavage product
tfdEChlorodienelactone HydrolaseFurther metabolism of intermediates
tfdFMaleylacetate ReductaseFunneling of metabolites into the TCA cycle

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of chlorinated aromatic compounds is significantly influenced by a variety of environmental factors and can be enhanced through biostimulation strategies.

Impact of Biostimulation Strategies on Degradation Kinetics

Biostimulation, the addition of nutrients or other amendments to stimulate the activity of indigenous microorganisms, is a promising strategy for enhancing the biodegradation of contaminants like this compound. semanticscholar.orgresearchgate.net Studies on the bioremediation of 2,4-D have shown that the addition of nutrients can significantly enhance its degradation rate. For example, in a 2,4-D-contaminated soil, the addition of nutrients led to complete degradation within 14-19 days, whereas no degradation was observed in the non-amended soil over a much longer period. semanticscholar.org

The type of amendment can also play a crucial role. Organic amendments can serve as a primary carbon source, promoting the growth of a larger microbial population that can then co-metabolically degrade the target contaminant. semanticscholar.org Research on other herbicides has demonstrated that the addition of organic manure can significantly increase the reduction of the contaminant compared to natural attenuation. nih.gov

Table 2: Hypothetical Impact of Biostimulation on this compound Degradation Kinetics (Based on 2,4-D Data)

Biostimulation StrategyExpected Impact on Degradation RateRationale
Nitrogen and Phosphorus AdditionIncreasedOvercomes nutrient limitations for microbial growth and enzyme synthesis.
Organic Carbon Amendment (e.g., compost)IncreasedPromotes co-metabolism by providing a primary growth substrate.
Oxygen Supplementation (in anoxic conditions)IncreasedAerobic degradation pathways are generally faster for these compounds.

Influence of Environmental Conditions (e.g., pH, Temperature, Nutrient Availability) on Microbial Activity

Environmental conditions play a critical role in governing the rate and extent of microbial degradation of chlorinated compounds.

pH: The pH of the soil or water can affect both the availability of the contaminant and the activity of the degrading microorganisms. For many bacteria involved in the degradation of phenolic compounds, the optimal pH range is typically between 6.5 and 7.5. openjournalsnigeria.org.ng Extreme pH values can inhibit microbial growth and enzymatic activity, thereby slowing down the degradation process. The degradation of some chlorophenols has been shown to be highly pH-dependent, with optimal degradation occurring within a specific pH range. cdc.gov

Temperature: Temperature influences the metabolic rates of microorganisms and the kinetics of enzymatic reactions. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation. For instance, studies on the degradation of pentachloronitrobenzene (B1680406) showed that the highest dechlorination rate occurred at 22°C, with a significant decrease at both lower and higher temperatures. nih.gov The degradation of phenol by some bacteria has been found to be optimal at 30°C. openjournalsnigeria.org.ng

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and the synthesis of the enzymes required for degradation. Nutrient limitation can be a significant factor hindering the bioremediation of contaminated sites. semanticscholar.org As mentioned in the biostimulation section, the addition of these nutrients can significantly enhance degradation rates.

Table 3: Influence of Environmental Conditions on the Biodegradation of Chlorinated Aromatic Compounds

Environmental ConditionOptimal Range for Degradation (General)Effect Outside Optimal Range
pH6.5 - 7.5Inhibition of microbial growth and enzyme activity.
Temperature20°C - 35°CReduced metabolic rates at lower temperatures; enzyme denaturation at higher temperatures.
Nutrients (N, P)Balanced C:N:P ratioLimited microbial growth and enzyme production.

Ecological Implications of this compound Persistence and Transformation

The persistence and transformation of this compound in the environment can have significant ecological implications, affecting both soil and aquatic ecosystems.

Assessment of Environmental Impact on Soil Fertility and Aquatic Ecosystems

The impact of chlorinated aromatic compounds on soil fertility is complex. While some microorganisms can utilize these compounds as a carbon source, their presence and the accumulation of their metabolites can be toxic to other beneficial soil organisms. For example, the degradation of 2,4-D can lead to the accumulation of 2,4-dichlorophenol (2,4-DCP), which has been shown to be toxic to soil fungi. researchgate.net A reduction in fungal populations can negatively impact soil structure and nutrient cycling, thereby affecting soil fertility. The application of certain herbicides has been shown to alter the soil microbial community structure. nih.gov

In aquatic ecosystems, chlorinated compounds and their degradation products can be toxic to a range of organisms. Herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid), a related compound, have been shown to have negative impacts on non-target aquatic plants, causing chlorosis and oxidative stress. researchgate.net The toxicity of chlorophenols, which are likely intermediates in the degradation of this compound, to aquatic organisms is well-documented. cdc.gov The persistence of these compounds can lead to their bioaccumulation in the food web, potentially causing adverse effects at higher trophic levels.

The transformation of this compound can lead to the formation of intermediate compounds that may be more or less toxic than the parent compound. The toxicity of chlorophenols, for instance, can vary depending on the number and position of the chlorine atoms. cdc.gov Therefore, a complete assessment of the environmental impact must consider the toxicity of both the original compound and its various transformation products.

Advanced Research Applications of 2 Chlorophenylacetate in Chemical Synthesis

Precursor in Agrochemical Research and Development

2-Chlorophenylacetate and its parent compound, 2-Chlorophenylacetic acid, are recognized as crucial intermediates in the agrochemical industry. The inherent reactivity of the phenylacetic acid backbone, combined with the specific properties imparted by the chlorine substituent, makes it a valuable starting point for creating complex molecules aimed at enhancing agricultural productivity and sustainability. The development of new active ingredients is a primary focus of agrochemical research and development (R&D), driven by the need to manage resistance and comply with evolving regulatory standards.

Synthesis of Novel Herbicide and Pesticide Intermediates

The this compound structure is a key component in the synthesis of intermediates for new herbicides and pesticides. Derivatives such as α-Bromo-2-chlorophenylacetic acid are utilized in the formulation of crop protection solutions. The development of modern pesticides often involves creating a library of structurally related compounds that are then screened for biological activity.

Research into novel herbicides focuses on identifying new modes of action to combat weed resistance. For instance, new auxin-like herbicides have recently been introduced, which disrupt plant hormone homeostasis. The phenylacetic acid structure is a classic scaffold for synthetic auxins, a major class of herbicides used to control broadleaf weeds. By using this compound as a starting material, chemists can synthesize a variety of new molecules to be tested as potential auxinic herbicides or pesticides with other mechanisms of action. This process is critical for discovering next-generation crop protection agents that are both effective and have a favorable environmental profile.

Development of Plant Growth Regulator Precursors

Beyond herbicides, this compound is a key precursor in the synthesis of plant growth regulators (PGRs), particularly those in the auxin class. elchemy.com Auxins are hormones that regulate numerous aspects of plant development, including cell division and elongation, root initiation, and fruit development. google.com

Synthetic auxins derived from phenylacetic acid precursors can be used to promote desired traits in crops, such as preventing the premature dropping of fruit, inducing rooting in cuttings, and ultimately improving crop yield. google.com The ability to synthesize these regulators from versatile building blocks like this compound is essential for developing advanced agricultural products that support sustainable farming practices. elchemy.com

Table 1: Major Classes of Plant Growth Regulators & Their Functions


Regulator ClassPrimary FunctionsExample
AuxinsPromote stem/root elongation, regulate cell division, control fruit development, used as herbicides at high concentrations.[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFckSEgWBi-HzAqMyYlhyGyRAwPuv78e7wdxqIeTtK8F1IdAQcJcffzRsPqMqCoFeY2FBghIbX3nPlxkBTrrEWqzXnOtOavzDyd62raYnAhGx-RAOYGaKn93nBcyRhSWGsNzKtfSNKlARyV)][ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_KrLKq625_ySB9HcWCKztKd8QJxugOnBcVC9mgOb6RErSrAcZlY7A6wW-DzmQhg1cr3BzlF3kIeqhjvV0hKBkutSrmGciZwH4h67Fi2rPO1X3JxYeSu82vlyPuvnw2xiShhE2s9qGF05e)]Indole-3-acetic acid (IAA)
GibberellinsPromote stem elongation, break seed dormancy, delay senescence in fruits.Gibberellic acid (GA3)
CytokininsPromote cell division (cytokinesis), delay leaf aging, promote lateral bud growth.Kinetin, Zeatin
Abscisic Acid (ABA)Inhibits growth, closes stomata to conserve water (stress hormone), promotes seed dormancy.[ ambeed.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfznhQLb-uXmGmYEV6ot8HA3Bs555QTv6BCfncyrNN6oku4fJ9VTK4L9cwgjJwstE-6mO-7XCq0iLxFeFtz7_OS43MfDHJmH11jD7idPWLJQWIVEqoMrIHEw9sTFRcnpjdhiOhBfi_T1h6)]Abscisic Acid
EthylenePromotes fruit ripening, stimulates leaf and flower senescence and abscission (shedding).Ethene

Building Block in Fine Chemical Production

In the broader field of organic synthesis, this compound is valued as a "building block." elchemy.com Fine chemicals are pure, single substances produced in limited quantities and are used as intermediates for specialty chemicals, including pharmaceuticals, agrochemicals, and other high-value products. nih.gov The utility of this compound lies in its defined chemical structure, which contains multiple reactive sites that can be selectively modified to build more complex molecules.

Precursor for Dyes and Pigments Synthesis

While the phenylacetic acid scaffold is not a primary chromophore (the part of a molecule responsible for color), its derivatives can serve as precursors in the synthesis of certain dyes and pigments. Aromatic compounds containing reactive groups are foundational to the dye industry. For example, the synthesis of triphenylmethane (B1682552) dyes involves the reaction of aniline (B41778) and toluidine derivatives. Although direct, large-scale use of this compound for major dye classes like azo or phthalocyanine (B1677752) dyes is not widely documented, its role as a versatile organic building block makes it a candidate for creating specialized or novel colorants where its specific structural features can be incorporated into a larger, conjugated system required for color.

Intermediate in Flavor and Fragrance Compound Creation

The esters of phenylacetic acid are widely used in the flavor and fragrance industry for their characteristic sweet, honey-like, and floral aromas. wikipedia.orgchemimpex.com Various esters, such as methyl phenylacetate (B1230308) and ethyl phenylacetate, are key ingredients in perfumes and flavoring agents. chemimpex.comscentspiracy.com

This compound fits within this chemical class. It serves as an intermediate for the creation of novel fragrance and flavor compounds. By reacting 2-chlorophenylacetic acid with different alcohols (esterification), chemists can synthesize a new library of phenylacetate esters. The purpose of this research is to discover unique scent and flavor profiles. The presence of the chlorine atom on the phenyl ring is expected to modify the typical honey-floral notes of the parent phenylacetate, potentially introducing new aromatic characteristics that are valuable for creating innovative perfumes, cosmetics, and food flavorings. elchemy.comchemimpex.comwikipedia.org

Research into Structure-Activity Relationships for Potential Biological Agents

Studies on Antimicrobial Activity of this compound Derivatives

The growing concern over antibiotic resistance has spurred the search for new antimicrobial agents. Derivatives of this compound have emerged as a promising area of research in this field.

Antibacterial Investigations:

A series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives were synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com The synthesis involved the reaction of 2-bromo-N-(p-Chlorophenyl) acetamide with various amines. irejournals.com The results indicated that all the synthesized compounds exhibited moderate to high antibacterial activity against the tested microorganisms. irejournals.com Notably, one of the derivatives, compound 5d, demonstrated the highest antibacterial effect against S. aureus, with a disk inhibition zone (DIZ) of 23.5 mm. irejournals.com

Antibacterial Activity of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives

CompoundBacterial StrainDisk Inhibition Zone (DIZ) in mm
5a-5dAcinetobacter baumannii ATCC19606Moderate to High Activity
Pseudomonas aeruginosa ATCC27853
Pseudomonas aeruginosa ATCC29260
Staphylococcus aureus ATCC6538p
5dStaphylococcus aureus ATCC6538p23.5

Antifungal Investigations:

Research has also explored the antifungal potential of this compound derivatives. A study focused on 2-chloro-N-phenylacetamide evaluated its activity against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov The compound, referred to as A1Cl, demonstrated significant fungicidal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. nih.gov In comparison, the commonly used antifungal drug fluconazole (B54011) had MIC values ranging from 16 to 512 µg/mL. nih.gov

Further investigations revealed that A1Cl could inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat. nih.gov It was effective in both in vitro and ex vivo models, reducing the biomass of mature biofilms. nih.gov In silico studies suggest that the antifungal mechanism of A1Cl may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov These findings highlight the potential of 2-chloro-N-phenylacetamide as a promising candidate for the development of new antifungal therapies. nih.gov

Investigation of Anticancer Properties in Derivative Design

The design and synthesis of novel anticancer agents is a critical area of medicinal chemistry. Derivatives of this compound have been investigated for their potential as cytotoxic agents against various cancer cell lines.

One study focused on the synthesis and in-vitro cytotoxicity evaluation of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The results showed that these compounds exhibited potent anticancer activity, particularly against the PC3 cell line. nih.gov Compounds containing a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Specifically, compounds 2b and 2c were the most active against the PC3 cell line, with IC50 values of 52 µM and 80 µM, respectively. nih.gov

Another area of research involves the synthesis of hybrid molecules incorporating the this compound scaffold. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized and screened for their anticancer activity against 60 tumor cell lines. nih.gov The results confirmed their significant anticancer activity, with compounds 2f and 2h inhibiting the growth of all tested cancer cell lines at submicromolar and micromolar concentrations. nih.gov The average GI50, TGI, and LC50 values for compound 2h were 1.57 µM, 13.3 µM, and 65.0 µM, respectively. nih.gov

In Vitro Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineActivity (IC50/GI50 in µM)
2bPC3 (Prostate Carcinoma)52
2cPC3 (Prostate Carcinoma)80
2hNCI-60 Cell Line Panel1.57 (GI50)

Preclinical Research on Anti-inflammatory and Analgesic Agent Development

Derivatives of this compound have also been explored for their potential as anti-inflammatory and analgesic agents.

In one study, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), was evaluated for its anti-inflammatory effects in a carrageenan-induced paw edema model in rats. mdpi.comnih.govresearchgate.net While a single dose of the compound showed minimal acute anti-inflammatory activity, repeated administration over 14 days resulted in a significant inhibition of paw edema at all tested doses. mdpi.comnih.govresearchgate.net This time-dependent effect is consistent with the activity of some selective COX-2 inhibitors. mdpi.com The study also investigated the compound's effect on systemic inflammation induced by lipopolysaccharide (LPS). Repeated treatment with compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α and increased levels of the anti-inflammatory cytokine TGF-β1. mdpi.comnih.gov

In the realm of analgesia, a novel compound, 2-chlorothiophene (B1346680), was screened for its analgesic activity in mice. ijbcp.com The study evaluated both central and peripheral analgesic effects using the Eddy's hot plate and formalin-induced paw licking tests, respectively. ijbcp.com The results indicated that 2-chlorothiophene possesses minimal central analgesic activity but significant peripheral analgesic activity. ijbcp.com

Applications in Polymer Chemistry

This compound and its derivatives also find applications in the field of polymer chemistry, particularly in the synthesis of specialized polymers and as co-monomers in advanced polymer systems.

Synthesis of Specialty Cellulose (B213188) Derivatives

Cellulose, a renewable and biodegradable biopolymer, can be chemically modified to create derivatives with a wide range of properties and applications. novapublishers.com this compound can be utilized in the synthesis of specialty cellulose derivatives. For example, cellulose carbamates bearing 4-chlorophenyl groups have been synthesized and investigated for their chiral recognition abilities as chiral packing materials for high-performance liquid chromatography (HPLC). researchgate.net These derivatives are synthesized through a sequential regioselective process involving the protection and deprotection of the 6-position of the glucose unit. researchgate.net The resulting cellulose derivatives have shown potential in separating racemic compounds. researchgate.net

Role as a Co-monomer in Advanced Polymer Systems

While specific examples of this compound as a co-monomer in advanced polymer systems are not extensively detailed in the provided search results, the general principles of polymer chemistry suggest its potential in this area. The presence of the reactive chloroacetyl group and the phenyl ring allows for its incorporation into various polymer backbones through different polymerization techniques. This could lead to the development of polymers with tailored properties, such as altered solubility, thermal stability, or the introduction of functional sites for further modification. The versatility of this compound as a building block in organic synthesis suggests its potential for creating novel and functional polymers.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Chlorophenylacetate in laboratory settings?

  • Methodological Answer :

  • Use nitrile or butyl rubber gloves (≥11 mil thickness) for direct contact, with breakthrough times exceeding 1–4 hours depending on material quality .
  • Avoid ignition sources due to flammability (flash point: 64°C); employ CO₂, dry powder, or water fog for fire suppression .
  • Dispose of spills using inert adsorbents (e.g., silica gel, sand) and follow local regulations to prevent environmental contamination .

Q. How can researchers verify the purity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Analyze molecular ion peaks (e.g., m/z 188.583 for C₈H₆ClFO₂) and fragmentation patterns to confirm structural integrity .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to identify aromatic proton environments (e.g., chlorine/fluorine substituent effects on chemical shifts) .
  • Cross-reference data with computational models (e.g., NIST spectra) to resolve ambiguities .

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Document reaction parameters (e.g., temperature, solvent polarity) rigorously, as minor variations in esterification conditions (e.g., methyl/ethyl ester synthesis) can alter yields .
  • Include control experiments to identify byproducts (e.g., hydrolysis intermediates) and validate purification steps (e.g., column chromatography) .

Advanced Research Questions

Q. How can discrepancies in solubility data for this compound derivatives be systematically resolved?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (e.g., 25°C, pH 7) using purified solvents.
  • Compare results against computational solubility predictions (e.g., Hansen solubility parameters) to identify outliers .
  • Perform meta-analyses of literature data to assess methodological biases (e.g., inconsistent temperature reporting) .

Q. What strategies minimize byproduct formation during the synthesis of halogenated phenylacetates?

  • Methodological Answer :

  • Optimize catalyst selection (e.g., palladium for cross-coupling reactions) to reduce side reactions like dehalogenation .
  • Monitor reaction kinetics via in-situ FTIR or HPLC to detect intermediates (e.g., chloro-derivatives) and adjust stoichiometry .
  • Use scavenging agents (e.g., molecular sieves) to sequester reactive byproducts .

Q. How can computational models predict the environmental persistence of this compound degradation products?

  • Methodological Answer :

  • Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives based on substituent electronegativity (e.g., Cl/F groups) .
  • Simulate hydrolysis pathways using DFT (Density Functional Theory) to identify stable metabolites (e.g., chlorophenolic acids) .
  • Validate predictions with experimental soil/water column studies under controlled aerobic/anaerobic conditions .

Data Analysis & Reporting

Q. How should researchers address conflicting toxicity data in this compound studies?

  • Methodological Answer :

  • Conduct dose-response assays (e.g., LD₅₀ in rodent models) under standardized OECD guidelines to ensure comparability .
  • Use systematic review frameworks (e.g., PRISMA) to evaluate study quality and identify confounding variables (e.g., solvent carriers) .

Q. What are best practices for reporting spectroscopic data in publications on halogenated phenylacetates?

  • Methodological Answer :

  • Include raw spectral files (e.g., JCAMP-DX for NMR/MS) in supplementary materials for peer validation .
  • Annotate peak assignments with coupling constants and integration values to clarify structural conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.